N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide
Overview
Description
N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide group attached to a boronic acid derivative, making it a valuable reagent in organic synthesis and bioconjugation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Boronic Acid Derivative Synthesis: The boronic acid derivative, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is synthesized through the reaction of bis(pinacolato)diboron with a suitable catalyst.
Benzamide Formation: The benzamide group is synthesized by reacting 4-aminobenzamide with ethylene oxide to form N-(2-hydroxyethyl)benzamide.
Coupling Reaction: The boronic acid derivative and N-(2-hydroxyethyl)benzamide are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzamide group can be oxidized to form benzoic acid derivatives.
Reduction: The boronic acid group can be reduced to form boronic esters or borohydrides.
Substitution: The boronic acid group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Boronic esters or borohydrides.
Substitution: Various boronic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds. Biology: It is employed in bioconjugation techniques to label biomolecules, facilitating the study of biological processes and interactions. Medicine: Industry: It is used in the production of advanced materials and polymers, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with amino acids, nucleotides, and other biomolecules, modulating their activity and function. The hydroxyethyl group enhances solubility and bioavailability, making the compound suitable for biological applications.
Comparison with Similar Compounds
Boronic Acids: Similar compounds include other boronic acids and their derivatives, which are used in cross-coupling reactions and bioconjugation.
Benzamides: Other benzamide derivatives are used in organic synthesis and drug development.
Hydroxyethyl Compounds: Compounds with hydroxyethyl groups are used in various chemical and biological applications.
Uniqueness: N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its combination of boronic acid and benzamide functionalities, which provide versatility in chemical reactions and biological interactions.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-5-11(6-8-12)13(19)17-9-10-18/h5-8,18H,9-10H2,1-4H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKVHTSZMDAUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592130 | |
Record name | N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073353-51-1 | |
Record name | N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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